Epiboxidine

Description

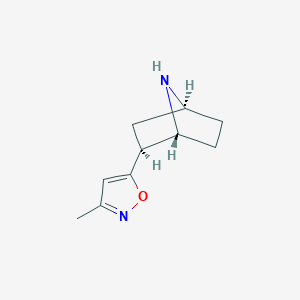

Structure

3D Structure

Properties

IUPAC Name |

5-[(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-6-4-10(13-12-6)8-5-7-2-3-9(8)11-7/h4,7-9,11H,2-3,5H2,1H3/t7-,8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEFPQBPVBFCSD-XHNCKOQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2CC3CCC2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)[C@H]2C[C@@H]3CC[C@H]2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172258 | |

| Record name | (+/-)-Epiboxidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188895-96-7 | |

| Record name | Epiboxidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188895-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Epiboxidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188895967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Epiboxidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPIBOXIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI646L2ARJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Agonist at the Synapse: A Technical Guide to the Mechanism of Action of Epiboxidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiboxidine, a synthetic isoxazole (B147169) analog of the potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist epibatidine (B1211577), has garnered significant interest in the field of neuroscience and pharmacology. Developed as a less toxic alternative to its parent compound, this compound serves as a crucial tool for dissecting the physiological and pathological roles of nAChRs. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, functional consequences, and the experimental methodologies used for its characterization.

Core Mechanism of Action: A Tale of Two Receptors

This compound primarily exerts its effects as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), with a notable affinity for the α4β2 and α3β4 subtypes.[1] These ligand-gated ion channels are critical mediators of synaptic transmission throughout the central and peripheral nervous systems. Upon binding, this compound induces a conformational change in the receptor, leading to the opening of the ion channel and subsequent influx of cations, primarily Na⁺ and Ca²⁺. This influx depolarizes the neuronal membrane, triggering a cascade of downstream signaling events.

Binding Affinity and Functional Potency

The interaction of this compound with nAChR subtypes is characterized by its binding affinity (Ki) and functional potency (EC50). While a comprehensive profile across all nAChR subtypes is still an area of active research, available data consistently demonstrate high affinity for the α4β2 subtype.

| nAChR Subtype | Ligand | Species | Kᵢ (nM) | EC₅₀ (µM) | Reference |

| α4β2 | This compound | Rat | 0.46 | - | [2] |

| α4β2 | This compound | Human | 1.2 | - | [2] |

| α3β4 * | This compound | Rat (PC12 cells) | 19 | 0.18 | [2] |

| α1β1γδ | This compound | Human (TE671 cells) | - | 2.6 | [3] |

Note: The α3β4 notation in PC12 cells indicates the presence of α3 and β4 subunits, potentially with other subunits forming the functional receptor.*

This compound is reportedly about 10-fold less potent than epibatidine in inhibiting [³H]nicotine binding to α4β2 nicotinic receptors. However, it is nearly equipotent to epibatidine at α3β4 nicotinic receptors in PC12 cells.

Signaling Pathways and Downstream Effects

The activation of nAChRs by this compound initiates a series of intracellular signaling events, primarily driven by the influx of Ca²⁺. This increase in intracellular calcium can modulate various signaling cascades, including:

-

Neurotransmitter Release: Activation of presynaptic nAChRs by this compound can enhance the release of several neurotransmitters, including dopamine. This is a key aspect of its physiological and potential therapeutic effects.

-

MAPK/ERK Pathway: Calcium influx can activate the Ras-Raf-MEK-ERK (MAPK) signaling pathway, which is crucial for regulating gene expression, cell proliferation, and differentiation.

-

CREB Phosphorylation: The increase in intracellular calcium can also lead to the phosphorylation and activation of the cAMP response element-binding protein (CREB), a transcription factor involved in synaptic plasticity, learning, and memory.

The precise downstream signaling pathways activated by this compound are still under investigation and likely depend on the specific nAChR subtype, cell type, and neuronal circuit involved.

Figure 1: Signaling pathway of this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of this compound to different nAChR subtypes.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific nAChR subtype.

Materials:

-

Membrane preparations from cells or tissues expressing the nAChR subtype of interest.

-

Radioligand (e.g., [³H]epibatidine, [³H]nicotine, or [¹²⁵I]α-bungarotoxin).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

-

Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature or 4°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for Radioligand Binding Assay.

Electrophysiological Recordings

Electrophysiological techniques, such as two-electrode voltage clamp and patch-clamp, are used to measure the functional effects of this compound on nAChR ion channel activity.

Objective: To determine the potency (EC50) and efficacy of this compound as an agonist at a specific nAChR subtype.

Materials:

-

Xenopus laevis oocytes or mammalian cells expressing the nAChR subtype of interest.

-

Two-electrode voltage-clamp or patch-clamp setup.

-

Recording solution (e.g., for oocytes: 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5).

-

This compound solutions of varying concentrations.

Procedure (Two-Electrode Voltage Clamp in Xenopus Oocytes):

-

Inject cRNA encoding the desired nAChR subunits into Xenopus oocytes.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Perfuse the oocyte with recording solution containing varying concentrations of this compound.

-

Record the inward current elicited by this compound.

-

Construct a dose-response curve by plotting the peak current amplitude against the this compound concentration.

-

Fit the data to a sigmoidal dose-response equation to determine the EC50 and maximum response (efficacy).

Figure 3: Workflow for Two-Electrode Voltage Clamp.

Conclusion

This compound is a valuable pharmacological tool for investigating the multifaceted roles of nicotinic acetylcholine receptors. Its mechanism of action as a partial agonist at α4β2 and α3β4 subtypes, coupled with its reduced toxicity compared to epibatidine, makes it an important ligand for both in vitro and in vivo studies. A thorough understanding of its binding affinities, functional potencies, and downstream signaling effects, as elucidated through the experimental protocols described herein, is essential for advancing our knowledge of nAChR biology and for the development of novel therapeutics targeting this critical receptor system. Further research is warranted to fully characterize the selectivity profile of this compound across a broader range of nAChR subtypes and to delineate the specific downstream signaling cascades it modulates in different neuronal populations.

References

- 1. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The binding orientation of epibatidine at α7 nACh receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Epiboxidine from Tropinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiboxidine, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, is a synthetic analog of the natural alkaloid epibatidine (B1211577). Its development was driven by the need to separate the remarkable analgesic properties of epibatidine from its high toxicity. This technical guide provides a comprehensive overview of a key synthetic pathway to (±)-epiboxidine, commencing from the readily available starting material, tropinone (B130398). The core of this strategy involves the transformation of the 8-azabicyclo[3.2.1]octane skeleton of tropinone into the 7-azabicyclo[2.2.1]heptane framework characteristic of this compound. This guide details the necessary chemical transformations, including protection, ring contraction via Favorskii rearrangement, functional group manipulation, and side-chain introduction. Experimental protocols for key steps, quantitative data, and pathway visualizations are provided to facilitate replication and further investigation by researchers in the field of medicinal chemistry and drug development.

Introduction

This compound, chemically known as (±)-exo-2-(3-methyl-5-isoxazolyl)-7-azabicyclo[2.2.1]heptane, has emerged as a significant pharmacological tool for studying nAChRs.[1] Unlike its natural counterpart, epibatidine, which exhibits high affinity for various nAChR subtypes but also significant toxicity, this compound displays a more favorable pharmacological profile, making it a valuable lead compound in the development of novel therapeutics for neurological disorders.[2] The synthesis of this compound and its analogs is, therefore, of considerable interest.

This guide focuses on a synthetic route starting from tropinone, a well-known bicyclic alkaloid.[3] The central challenge in this synthesis is the conversion of the tropane (B1204802) core into the more constrained 7-azabicyclo[2.2.1]heptane system. A key strategy to achieve this is through a Favorskii rearrangement, which facilitates the necessary ring contraction.[3] Subsequent steps involve the introduction of the characteristic 3-methyl-5-isoxazolyl side chain to yield the target molecule.

Overall Synthesis Pathway

The synthesis of this compound from tropinone can be conceptually divided into two main stages:

-

Formation of the 7-Azabicyclo[2.2.1]heptane Core: This stage involves the protection of the tropinone nitrogen, followed by a ring contraction to form the key intermediate, N-Boc-7-azabicyclo[2.2.1]heptan-2-one.

-

Introduction of the Isoxazole (B147169) Side Chain and Deprotection: The ketone intermediate is then converted to this compound through the addition of the 3-methyl-5-isoxazolyl moiety and subsequent removal of the protecting group.

The logical flow of this synthesis is depicted in the following diagram:

Experimental Protocols and Data

This section provides detailed experimental procedures for the key steps in the synthesis of this compound from tropinone, based on established literature methods.

Stage 1: Formation of N-Boc-7-azabicyclo[2.2.1]heptan-2-one from Tropinone

The initial phase of the synthesis focuses on the conversion of tropinone to the crucial 7-azabicyclo[2.2.1]heptane intermediate. This is achieved through a sequence of nitrogen protection, bromination, and a Favorskii rearrangement.

Experimental Protocol 3.1.1: Synthesis of N-Carbethoxytropinone

-

To a solution of tropinone in a suitable solvent, ethyl chloroformate and a base such as potassium carbonate are added. The reaction mixture is stirred at room temperature until completion. After an aqueous workup and extraction, the crude product is purified by chromatography to yield N-carbethoxytropinone.

Experimental Protocol 3.1.2: Bromination of N-Carbethoxytropinone

-

N-Carbethoxytropinone is dissolved in a mixture of ethyl acetate (B1210297) and chloroform. Copper(II) bromide is added, and the mixture is refluxed. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified to give the α-bromoketone.

Experimental Protocol 3.1.3: Favorskii Rearrangement

-

The α-bromoketone is treated with a solution of sodium ethoxide in ethanol. The reaction mixture is stirred at room temperature. The rearrangement leads to the formation of the 7-azabicyclo[2.2.1]heptane ring system with an ester functionality. The product is isolated after an appropriate workup.

Experimental Protocol 3.1.4: Conversion to N-Boc-7-azabicyclo[2.2.1]heptan-2-one

-

The ester from the previous step is hydrolyzed under basic conditions, followed by acidification and decarboxylation to yield the corresponding ketone. The nitrogen is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to afford N-Boc-7-azabicyclo[2.2.1]heptan-2-one.

Table 1: Summary of Quantitative Data for Stage 1

| Step | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | Tropinone | Ethyl chloroformate, K₂CO₃ | N-Carbethoxytropinone | ~85-95 |

| 2 | N-Carbethoxytropinone | CuBr₂ | α-Bromoketone | ~70-80 |

| 3 | α-Bromoketone | Sodium ethoxide | 7-Azabicyclo[2.2.1]heptane ester | ~30-40 |

| 4 | 7-Azabicyclo[2.2.1]heptane ester | 1. NaOH, 2. H₃O⁺, 3. Boc₂O | N-Boc-7-azabicyclo[2.2.1]heptan-2-one | ~60-70 |

Stage 2: Synthesis of (±)-Epiboxidine from N-Boc-7-azabicyclo[2.2.1]heptan-2-one

The second stage of the synthesis involves the introduction of the isoxazole side chain and the final deprotection step.

Experimental Protocol 3.2.1: Formation of 3-Methyl-5-lithioisoxazole

-

3-Methylisoxazole is dissolved in anhydrous THF and cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at this temperature to generate the lithiated species.

Experimental Protocol 3.2.2: Addition of the Isoxazole Moiety

-

To the freshly prepared solution of 3-methyl-5-lithioisoxazole, a solution of N-Boc-7-azabicyclo[2.2.1]heptan-2-one in anhydrous THF is added at -78 °C. The reaction mixture is stirred at this temperature before being allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. After extraction and purification, the corresponding tertiary alcohol is obtained.

Experimental Protocol 3.2.3: Deoxygenation and Deprotection

-

The tertiary alcohol can be deoxygenated through a two-step process involving the formation of a thiocarbonyl derivative followed by radical-mediated reduction. Finally, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an appropriate solvent) to yield (±)-epiboxidine.

Table 2: Summary of Quantitative Data for Stage 2

| Step | Starting Material | Key Reagents | Product | Yield (%) |

| 5 | N-Boc-7-azabicyclo[2.2.1]heptan-2-one | 3-Methyl-5-lithioisoxazole | N-Boc-protected tertiary alcohol | ~70-80 |

| 6 | N-Boc-protected tertiary alcohol | 1. Thiocarbonylating agent, 2. Radical initiator/reducing agent | N-Boc-epiboxidine | ~50-60 |

| 7 | N-Boc-epiboxidine | TFA or HCl | (±)-Epiboxidine | ~85-95 |

Conclusion

The synthetic pathway from tropinone to this compound presented in this guide offers a viable route for the preparation of this pharmacologically important molecule. The key transformations, including the Favorskii rearrangement for ring contraction and the subsequent introduction of the isoxazole side chain, are well-established reactions in organic synthesis. The provided experimental outlines and quantitative data serve as a valuable resource for researchers aiming to synthesize this compound for further biological evaluation and the development of novel nAChR modulators. While this guide focuses on a specific pathway, it is important to note that other synthetic strategies, such as those employing the aza-Prins-pinacol rearrangement, also provide effective means to access the core 7-azabicyclo[2.2.1]heptane skeleton.[4] The choice of synthetic route will ultimately depend on the specific research objectives, available resources, and desired scale of production.

References

- 1. Synthesis and nicotinic activity of this compound: an isoxazole analogue of epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The enantiomers of this compound and of two related analogs: synthesis and estimation of their binding affinity at α4β2 and α7 neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

The Genesis of a Safer Analgesic: An In-depth Technical Guide to the Discovery and Development of Epiboxidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiboxidine, a synthetic analog of the potent but highly toxic alkaloid epibatidine (B1211577), represents a significant advancement in the quest for safer and more selective nicotinic acetylcholine (B1216132) receptor (nAChR) agonists for therapeutic applications. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological development of this compound. It details its mechanism of action as a partial agonist at various nAChR subtypes, with a focus on its binding affinity and functional potency. This document includes summaries of key quantitative data, detailed experimental methodologies for pivotal assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this promising compound.

Introduction: The Need for a Safer Epibatidine

Epibatidine, a natural alkaloid isolated from the skin of the poison frog Epipedobates tricolor, exhibits exceptionally potent analgesic properties, estimated to be 200 times more potent than morphine.[1] Its mechanism of action, however, is not mediated by opioid receptors but through its potent agonism at nicotinic acetylcholine receptors (nAChRs).[1] This novel mechanism presented a promising new avenue for pain management, potentially devoid of the common side effects associated with opioids.

Despite its analgesic efficacy, the clinical development of epibatidine was thwarted by its severe toxicity, including hypertension, respiratory paralysis, and seizures, with a very narrow therapeutic window.[2] This toxicity is largely attributed to its non-selective and potent activation of various nAChR subtypes throughout the central and peripheral nervous systems.[3] Consequently, research efforts were redirected towards synthesizing analogs of epibatidine that could retain the analgesic effects while exhibiting a significantly improved safety profile. This compound emerged from this research as a promising lead compound.

The Discovery and Synthesis of this compound

This compound, chemically known as (±)-exo-2-(3-methyl-5-isoxazolyl)-7-azabicyclo[2.2.1]heptane, was synthesized as an isoxazole (B147169) analog of epibatidine.[4] The core chemical modification involved the replacement of the 6-chloro-3-pyridinyl ring of epibatidine with a 3-methyl-5-isoxazolyl ring. This strategic change was inspired by the structure of another nAChR agonist, ABT-418, which also contains a methylisoxazolyl moiety. The synthesis aimed to modulate the electronic and steric properties of the molecule to achieve a more favorable interaction with specific nAChR subtypes and reduce overall toxicity.

Synthetic Workflow

The synthesis of this compound has been approached through various routes. A common strategy involves the construction of the 7-azabicyclo[2.2.1]heptane core followed by the introduction of the methylisoxazolyl group. The following diagram illustrates a generalized synthetic workflow.

Caption: A generalized workflow for the synthesis of this compound.

Mechanism of Action: A Nicotinic Acetylcholine Receptor Agonist

This compound exerts its pharmacological effects by acting as a partial agonist at neuronal nAChRs. These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in a variety of physiological processes, including cognitive function, reward, and pain perception. nAChRs are pentameric structures composed of different subunits, with the α4β2 and α7 subtypes being the most abundant in the brain.

This compound has been shown to bind to both α4β2 and α3β4 nAChR subtypes. Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel and an influx of cations, primarily Na+ and Ca2+. This influx of ions results in the depolarization of the neuronal membrane and the propagation of an action potential, ultimately leading to the release of various neurotransmitters.

Signaling Pathways

The activation of nAChRs by agonists like this compound can trigger several downstream signaling cascades that are crucial for its therapeutic and potential side effects. The influx of calcium, in particular, acts as a second messenger, activating various intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. These pathways are known to play roles in cell survival, synaptic plasticity, and gene expression.

Caption: Signaling pathways activated by this compound via nAChRs.

Pharmacological Profile: Quantitative Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. A key aspect of its development was the comparison of its binding affinity and functional potency with that of epibatidine and other nAChR agonists like ABT-418.

In Vitro Binding and Functional Activity

The following tables summarize the quantitative data from key in vitro assays.

Table 1: Nicotinic Receptor Binding Affinities (Ki)

| Compound | α4β2 nAChR (rat cerebral cortex) | Reference |

| Epibatidine | ~10-fold more potent than this compound | |

| This compound | - | |

| ABT-418 | ~17-fold less potent than this compound |

Table 2: Functional Potency (EC50) in Ion Flux Assays

| Compound | α3β4(5) nAChRs (PC12 cells) | α1β1γδ nAChRs (TE671 cells) | Reference |

| Epibatidine | Nearly equipotent to this compound | ~5-fold more potent than this compound | |

| This compound | - | - | |

| ABT-418 | ~200-fold less potent than this compound | ~30-fold less potent than this compound |

In Vivo Analgesic Activity and Toxicity

In vivo studies in mice have demonstrated the analgesic effects of this compound, albeit at a lower potency than epibatidine. Crucially, these studies also highlighted its significantly reduced toxicity.

Table 3: In Vivo Activity in Mice

| Compound | Analgesic Potency (Hot-Plate Assay) | Toxicity | Reference |

| Epibatidine | ~10-fold more potent than this compound | High | |

| This compound | - | Much less toxic than Epibatidine |

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the development of this compound.

Radioligand Binding Assay for nAChRs

This assay is used to determine the binding affinity of a compound to a specific receptor subtype.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Rat cerebral cortical tissue is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the nAChRs.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]nicotine) and a range of concentrations of the unlabeled test compound (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Ion Flux Assay

This assay measures the ability of a compound to activate the ion channel function of the receptor.

Methodology:

-

Cell Culture: Cells expressing the nAChR subtype of interest (e.g., PC12 cells for α3β4(5) or TE671 cells for α1β1γδ) are cultured in appropriate media.

-

Loading with a Fluorescent Indicator: The cells are loaded with a fluorescent dye that is sensitive to the influx of specific ions (e.g., a calcium-sensitive dye).

-

Compound Addition: The cells are exposed to varying concentrations of the test compound (this compound).

-

Fluorescence Measurement: The change in fluorescence intensity upon compound addition is measured using a fluorescence plate reader. An increase in fluorescence indicates ion influx and receptor activation.

-

Data Analysis: The data are used to generate dose-response curves, from which the potency of the compound (EC50) is determined.

Hot-Plate Antinociceptive Assay

This in vivo assay assesses the analgesic properties of a compound in an animal model of pain.

Methodology:

-

Animal Acclimatization: Mice are acclimatized to the testing environment.

-

Compound Administration: The test compound (this compound) or a vehicle control is administered to the mice (e.g., via intraperitoneal injection).

-

Hot-Plate Test: At a predetermined time after drug administration, each mouse is placed on a heated plate maintained at a constant temperature (e.g., 55°C).

-

Latency Measurement: The time it takes for the mouse to exhibit a pain response (e.g., licking a paw or jumping) is recorded as the latency. A longer latency indicates an analgesic effect.

-

Data Analysis: The latencies of the drug-treated group are compared to those of the control group to determine the analgesic efficacy of the compound.

Conclusion and Future Directions

This compound represents a successful example of rational drug design, where a highly potent but toxic natural product was modified to create a safer analog with a more favorable pharmacological profile. Its discovery has provided valuable insights into the structure-activity relationships of nAChR agonists and has paved the way for the development of a new generation of analgesics with a non-opioid mechanism of action.

While this compound itself has not progressed to clinical use, it remains an important pharmacological tool for studying nAChRs and serves as a crucial scaffold for the design of novel therapeutic agents targeting these receptors for a range of indications beyond pain, including neurodegenerative diseases and cognitive disorders. Further research focusing on the synthesis of more selective and potent this compound analogs continues to be a promising area of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and nicotinic activity of this compound: an isoxazole analogue of epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pharmacological Profile of Epiboxidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiboxidine hydrochloride is a synthetic compound that has garnered significant interest in the field of neuroscience due to its potent and selective interaction with neural nicotinic acetylcholine (B1216132) receptors (nAChRs). Developed as a less toxic analog of the potent analgesic alkaloid epibatidine (B1211577), this compound serves as a valuable research tool for elucidating the physiological and pathological roles of nAChR subtypes. This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, with a focus on its receptor binding affinity, functional activity, and in vivo effects. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and drug development efforts.

Mechanism of Action

This compound acts as a partial agonist at neural nAChRs, demonstrating a binding affinity for both the α3β4 and α4β2 subtypes.[1] Its mechanism of action involves binding to these ligand-gated ion channels, leading to their activation and subsequent ion flux. This interaction ultimately modulates neuronal excitability and neurotransmitter release.

Receptor Binding Affinity

The affinity of this compound hydrochloride for various nAChR subtypes has been characterized through radioligand binding assays. These studies have revealed a high affinity for the α4β2 subtype, with some activity at other nAChRs.

Table 1: Receptor Binding Affinity of this compound Hydrochloride

| Receptor Subtype | Ligand | Species | Tissue/Cell Line | Kᵢ (nM) | Reference |

| α4β2 | [³H]nicotine | Rat | Cerebral Cortical Membranes | ~10-fold less potent than epibatidine | [2] |

| α4β2 | This compound | Rat | 0.4 | [3] | |

| α7 | This compound | 6 | [3] |

Note: The table will be expanded as more specific quantitative data is retrieved.

Functional Activity

Functional assays have been employed to determine the efficacy of this compound at various nAChR subtypes. These studies have confirmed its role as a partial agonist and have provided insights into its potency relative to other well-characterized nicotinic ligands.

Table 2: Functional Activity of this compound Hydrochloride

| Assay Type | Cell Line | Receptor Subtype | Activity | Potency | Reference |

| Ion Flux Assay | PC12 cells | α3β4(β5) | Agonist | Nearly equipotent to epibatidine | [2] |

| Ion Flux Assay | TE671 cells | α1β1γδ | Agonist | ~5-fold less potent than epibatidine |

Note: The table will be expanded as more specific quantitative data is retrieved.

In Vivo Pharmacology

In vivo studies in animal models have been crucial in characterizing the physiological effects of this compound, most notably its analgesic properties.

Table 3: In Vivo Effects of this compound Hydrochloride

| Animal Model | Assay | Effect | Potency | Reference |

| Mice | Hot-plate antinociceptive assay | Analgesia | ~10-fold less potent than epibatidine |

Experimental Protocols

Radioligand Binding Assay for nAChRs

This protocol outlines a general procedure for determining the binding affinity of this compound hydrochloride to nAChR subtypes using a radiolabeled ligand such as [³H]epibatidine or [³H]cytisine.

Workflow for Radioligand Binding Assay

Caption: General workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Homogenize tissues (e.g., rat cerebral cortex) or cells expressing the nAChR subtype of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.

-

Incubation: In a reaction tube, combine the membrane preparation, a known concentration of the radioligand (e.g., [³H]cytisine for α4β2 nAChRs), and varying concentrations of unlabeled this compound hydrochloride. For determining non-specific binding, a high concentration of a known nicotinic ligand (e.g., nicotine) is added to a separate set of tubes. Incubate at a specific temperature for a defined period to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Analyze the competition binding data using non-linear regression to calculate the IC₅₀ value, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Functional Ion Flux Assay

This protocol describes a general method to assess the functional activity of this compound hydrochloride at nAChRs by measuring ion flux into cells.

Workflow for Ion Flux Assay

Caption: General workflow for a functional ion flux assay.

Detailed Methodology:

-

Cell Culture: Culture cells endogenously expressing or transfected with the nAChR subtype of interest (e.g., PC12 cells for α3β4 nAChRs) in appropriate media.

-

Loading with Ion Indicator: Load the cells with a specific ion-sensitive fluorescent dye (e.g., a calcium indicator for nAChRs permeable to Ca²⁺) or use a radioactive ion tracer (e.g., ⁸⁶Rb⁺ as a surrogate for K⁺).

-

Stimulation: Apply varying concentrations of this compound hydrochloride to the cells.

-

Detection: Measure the change in fluorescence or radioactivity over time using a plate reader or other suitable instrument. This change corresponds to the influx of ions through the activated nAChR channels.

-

Data Analysis: Plot the response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value and the maximum efficacy.

Hot-Plate Test for Analgesia

This protocol provides a general outline for assessing the antinociceptive effects of this compound hydrochloride in mice.

Workflow for Hot-Plate Test

Caption: General workflow for the hot-plate test.

Detailed Methodology:

-

Animal Acclimatization: Acclimatize the mice to the testing environment to reduce stress-induced variability.

-

Drug Administration: Administer this compound hydrochloride or a vehicle control to the mice via a specific route (e.g., intraperitoneal injection).

-

Hot-Plate Test: At a predetermined time after drug administration, place the mouse on a hot plate maintained at a constant temperature (e.g., 52-55°C).

-

Observation and Measurement: Observe the mouse for nocifensive behaviors, such as paw licking, shaking, or jumping. Record the latency (in seconds) to the first clear sign of a nocifensive response. A cut-off time is typically used to prevent tissue damage.

-

Data Analysis: Compare the response latencies between the this compound-treated group and the vehicle-treated group using appropriate statistical methods to determine the analgesic effect.

Signaling Pathways

This compound, as a nicotinic acetylcholine receptor agonist, primarily initiates signaling through the opening of the ion channel that is intrinsic to the receptor. This leads to the influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the cell membrane and can trigger a variety of downstream events.

Signaling Pathway of nAChR Activation

Caption: Simplified signaling pathway upon nAChR activation by this compound.

Conclusion

This compound hydrochloride is a potent and selective partial agonist of neural nicotinic acetylcholine receptors, with a well-defined profile at the α4β2 and α3β4 subtypes. Its analgesic properties, coupled with a more favorable toxicity profile compared to epibatidine, make it an invaluable tool for studying the pharmacology of nAChRs. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to further understand the therapeutic potential of targeting nicotinic acetylcholine receptors. Further research is warranted to fully elucidate its binding and functional activity across a broader range of nAChR subtypes and to explore its potential in various therapeutic areas.

References

Epiboxidine's Binding Affinity for α4β2 Nicotinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiboxidine, a structural analog of the potent nicotinic agonist epibatidine (B1211577), has garnered significant interest within the neuroscience and pharmacology communities. Its high affinity and selectivity for the α4β2 subtype of nicotinic acetylcholine (B1216132) receptors (nAChRs) make it a valuable tool for studying the physiological and pathological roles of these receptors. The α4β2 nAChRs are the most abundant nicotinic receptor subtype in the brain and are critically involved in cognitive processes, reward, and nicotine (B1678760) addiction. This technical guide provides an in-depth overview of this compound's binding characteristics at α4β2 nAChRs, detailing the quantitative binding data, experimental methodologies used for its characterization, and the associated signaling pathways.

Quantitative Binding Affinity of this compound for α4β2 nAChRs

The binding affinity of this compound for α4β2 nAChRs has been determined through various in vitro assays, primarily radioligand binding studies. The data consistently demonstrate that this compound is a high-affinity ligand for this receptor subtype. The affinity is often expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand (this compound) that will bind to half of the binding sites at equilibrium in the absence of the radioligand.

| Parameter | Value (nM) | Species/Tissue | Radioligand | Reference |

| Ki | 0.4 | Rat | [3H]Cytisine | [1] |

| Ki | ~1.7 (relative to ABT-418) | Rat cerebral cortical membranes | [3H]Nicotine | [2] |

Note: The second entry indicates that this compound is approximately 17-fold more potent than ABT-418 in inhibiting [3H]nicotine binding, providing a relative measure of affinity.

Experimental Protocols

The characterization of this compound's binding and functional activity at α4β2 nAChRs relies on a suite of established experimental protocols. These methodologies are crucial for determining the quantitative data presented above and for elucidating the compound's pharmacological profile.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest and a competing unlabeled ligand (in this case, this compound).

Objective: To determine the inhibition constant (Ki) of this compound for the α4β2 nAChR.

Materials:

-

Receptor Source: Membranes prepared from rat cerebral cortex or from cell lines (e.g., HEK293) stably expressing human α4β2 nAChRs.

-

Radioligand: Typically [3H]cytisine, [3H]epibatidine, or [3H]nicotine, which are high-affinity agonists for α4β2 nAChRs.

-

Competitor: Unlabeled this compound at a range of concentrations.

-

Assay Buffer: e.g., Tris-HCl buffer with physiological salts.

-

Filtration Apparatus: To separate bound from free radioligand.

General Procedure:

-

Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays are employed to determine the efficacy of a ligand, i.e., its ability to activate the receptor upon binding. For ion channels like the α4β2 nAChR, common functional assays include ion flux assays and electrophysiological recordings.

Objective: To measure the ability of this compound to stimulate ion flux (e.g., Rb+ or Ca2+) through the α4β2 nAChR channel.

Materials:

-

Cell Line: A cell line (e.g., SH-SY5Y or HEK293) expressing functional α4β2 nAChRs.

-

Tracer Ion: A radioactive (e.g., 86Rb+) or fluorescent (e.g., a calcium indicator like Fura-2) tracer.

-

Agonist: this compound at various concentrations.

General Procedure:

-

Cell Loading: Cells are loaded with the tracer ion.

-

Stimulation: The cells are then exposed to varying concentrations of this compound.

-

Measurement: The amount of ion influx is measured. For 86Rb+, this is done by scintillation counting of the cell lysate. For fluorescent calcium indicators, the change in fluorescence intensity is measured using a plate reader or microscope.

-

Data Analysis: The data are plotted as a dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Objective: To directly measure the ion currents elicited by the activation of α4β2 nAChRs by this compound.

Materials:

-

Expression System: Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing α4β2 nAChRs.

-

Patch-Clamp Rig: Including a microscope, micromanipulators, an amplifier, and data acquisition software.

-

Electrodes and Solutions: Glass micropipettes and appropriate intracellular and extracellular recording solutions.

General Procedure:

-

Cell Preparation: A single cell expressing the receptors is selected.

-

Patching: A glass micropipette is used to form a high-resistance seal with the cell membrane (whole-cell or single-channel configuration).

-

Recording: The cell is voltage-clamped, and a baseline current is recorded.

-

Agonist Application: this compound is applied to the cell via a perfusion system.

-

Data Acquisition and Analysis: The resulting inward current is recorded and analyzed to determine parameters such as the peak current amplitude and the EC50.

Signaling Pathways of α4β2 Nicotinic Receptors

Activation of α4β2 nAChRs by agonists like this compound initiates downstream signaling through two primary mechanisms: a canonical ionotropic pathway and a non-canonical metabotropic pathway.

Ionotropic Signaling

The canonical pathway involves the direct influx of cations through the receptor's ion channel.[3][4]

Upon binding of this compound to the extracellular domain of the α4β2 receptor, a conformational change occurs, leading to the opening of the integral ion channel.[4] This allows for the rapid influx of cations, primarily sodium (Na+) and calcium (Ca2+), down their electrochemical gradients. The influx of positive ions leads to depolarization of the cell membrane, which can trigger the firing of action potentials in neurons. The increase in intracellular calcium concentration also acts as a second messenger, activating a variety of downstream signaling cascades that can modulate gene expression and other cellular processes.

Metabotropic Signaling

In addition to its ion channel function, the α4β2 nAChR can also initiate intracellular signaling cascades independent of ion flux. This metabotropic signaling has been shown to involve the activation of non-receptor tyrosine kinases.

Binding of an agonist to the α4β2 receptor can lead to the activation of Src family kinases. Activated Src then phosphorylates and activates spleen tyrosine kinase (Syk). Syk, in turn, activates phospholipase Cγ1 (PLCγ1). Activated PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, along with the released calcium, activates protein kinase C (PKC), which can then phosphorylate a variety of target proteins, leading to diverse cellular responses.

Furthermore, activation of α4β2 nAChRs has been linked to the Janus kinase 2-signal transducer and activator of transcription 3 (JAK2-STAT3) signaling pathway, which is known to play a role in neuroinflammation.

Conclusion

This compound is a high-affinity agonist for the α4β2 nicotinic acetylcholine receptor, a key player in central nervous system function. Its binding characteristics have been thoroughly investigated using a variety of robust experimental techniques, including radioligand binding assays and functional electrophysiology. The activation of α4β2 nAChRs by this compound triggers both rapid ionotropic signaling and more sustained metabotropic signaling cascades. A comprehensive understanding of these interactions and their downstream consequences is essential for the development of novel therapeutics targeting the nicotinic cholinergic system for a range of neurological and psychiatric disorders. This guide provides a foundational resource for researchers and drug development professionals working in this critical area of neuropharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and nicotinic activity of this compound: an isoxazole analogue of epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. X-ray structure of the human α4β2 nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structure-Activity Relationship of Epiboxidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiboxidine, a synthetic analog of the potent analgesic alkaloid epibatidine (B1211577), represents a significant advancement in the quest for potent and selective nicotinic acetylcholine (B1216132) receptor (nAChR) agonists with a more favorable therapeutic window.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its binding affinities, functional potencies, and the downstream signaling pathways that mediate its pharmacological effects. The document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of cholinergic pharmacology and analgesic drug discovery.

Epibatidine, originally isolated from the skin of the poison frog Epipedobates tricolor, exhibits analgesic potency several hundred times that of morphine. However, its high toxicity, stemming from its non-selective activation of various nAChR subtypes, has precluded its clinical development. This compound was designed to mitigate this toxicity by replacing the 6-chloro-3-pyridinyl moiety of epibatidine with a 3-methyl-5-isoxazolyl group.[1][2] This modification results in a compound with reduced toxicity and altered selectivity for nAChR subtypes, making it a valuable tool for dissecting the roles of different nAChRs in pain perception and a promising lead for the development of novel analgesics.[2]

Structure-Activity Relationship of this compound

The core of this compound's structure is the 7-azabicyclo[2.2.1]heptane ring system, which it shares with epibatidine. This rigid bicyclic structure is crucial for its high-affinity binding to nAChRs. The key structural modification in this compound is the substitution of the electron-withdrawing chloropyridinyl ring with a methylisoxazolyl ring. This change significantly influences the compound's electronic and steric properties, thereby altering its interaction with the receptor binding pocket.

The isoxazole (B147169) ring in this compound is considered a bioisostere of the pyridine (B92270) ring in epibatidine. This substitution modulates the compound's affinity and efficacy at different nAChR subtypes. Compared to epibatidine, this compound exhibits a reduced affinity for the α4β2 nAChR subtype, which is widely expressed in the central nervous system and is a primary mediator of nicotine's effects.[2] Conversely, this compound retains high potency at the α3β4 nAChR subtype, which is predominantly found in the peripheral nervous system and ganglia. This shift in subtype selectivity is a key factor in this compound's reduced toxicity profile compared to its parent compound.

Data Presentation

The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound and related compounds at various nAChR subtypes.

Table 1: Binding Affinity (Ki) of this compound and Reference Compounds at nAChR Subtypes

| Compound | nAChR Subtype | Ki (nM) | Reference Radioligand | Tissue/Cell Line |

| (±)-Epiboxidine | α4β2 | ~1.0 (approx. 10-fold less potent than Epibatidine) | [3H]Nicotine | Rat cerebral cortical membranes |

| (±)-Epibatidine | α4β2 | 0.009 | [3H]Cytisine | - |

| ABT-418 | α4β2 | ~17 (approx. 17-fold less potent than this compound) | [3H]Nicotine | Rat cerebral cortical membranes |

| RTI-36 | α4β2 | 0.037 | - | - |

| RTI-76 | α4β2 | 0.009 | - | - |

| RTI-102 | α4β2 | 0.009 | - | - |

| (±)-Epibatidine | α3β2 | - | [3H]Epibatidine | Human |

| (±)-Epibatidine | α7 | - | [3H]Epibatidine | Human |

| (±)-Epibatidine | α3 (human) | 0.0006 | - | - |

| (±)-Epibatidine | α7 (chicken) | 600 | - | - |

Table 2: Functional Potency (EC50) of this compound and Reference Compounds at nAChR Subtypes

| Compound | nAChR Subtype | EC50 (nM) | Assay Type | Cell Line |

| (±)-Epiboxidine | α3β4(5) | Nearly equipotent to Epibatidine | Ion Flux | PC12 cells |

| (±)-Epibatidine | α8 (chicken) | 1 | - | - |

| (±)-Epibatidine | α7 (chicken) | 2000 | - | - |

| (±)-Epiboxidine | α1β1γδ | ~5-fold less potent than Epibatidine | Ion Flux | TE671 cells |

| ABT-418 | α3β4(5) | ~200-fold less potent than this compound | Ion Flux | PC12 cells |

| ABT-418 | α1β1γδ | ~30-fold less potent than this compound | Ion Flux | TE671 cells |

Note: The table reflects relative potencies as specific EC50 values for this compound are not consistently reported in a comparative format.

Table 3: In Vivo Analgesic Potency and Toxicity

| Compound | Analgesic Potency (Hot-Plate Test, Mice) | Acute Toxicity (Mice) |

| (±)-Epiboxidine | ~10-fold less potent than Epibatidine | Much less toxic than Epibatidine |

| (±)-Epibatidine | Potent analgesic | Highly toxic |

**

Experimental Protocols

Synthesis of (±)-Epiboxidine (exo-2-(3-methyl-5-isoxazolyl)-7-azabicyclo[2.2.1]heptane)

A common synthetic route to (±)-epiboxidine involves the reaction of a β-keto oxime with an acid.

Materials:

-

β-keto oxime precursor (e.g., N-tert-butoxycarbonyl-exo-2-(3-methyl-5-isoxazolylcarbonyl)-7-azabicyclo[2.2.1]heptane)

-

5 N Aqueous Hydrochloric Acid (HCl)

-

Sodium Carbonate (Na2CO3) / Sodium Bicarbonate (NaHCO3)

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO4)

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

Dissolve the β-keto oxime precursor in 5 N aqueous HCl.

-

Heat the reaction mixture at 90-95 °C for approximately 3 hours.

-

Cool the reaction mixture in an ice bath.

-

Neutralize the solution to a pH of approximately 8-9 with Na2CO3/NaHCO3.

-

Extract the aqueous layer with EtOAc (3 x 10 ml).

-

Combine the organic extracts, dry over MgSO4, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield (±)-epiboxidine as an oil.

Radioligand Binding Assay (Competition Assay)

This protocol outlines a general procedure for a competition binding assay to determine the affinity of this compound for a specific nAChR subtype.

Materials:

-

Membrane preparation from cells or tissues expressing the nAChR subtype of interest.

-

Radioligand with known affinity for the target receptor (e.g., [3H]epibatidine, [3H]cytisine).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known nAChR agonist like nicotine (B1678760) or epibatidine).

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound or the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hot-Plate Test for Analgesia in Mice

This in vivo assay is used to assess the analgesic properties of this compound.

Materials:

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Male ICR mice (or other suitable strain).

-

This compound solution for injection (e.g., dissolved in saline).

-

Vehicle control (e.g., saline).

-

Positive control (e.g., morphine).

Procedure:

-

Acclimate the mice to the testing room and handling procedures.

-

Administer this compound, vehicle, or the positive control to different groups of mice (e.g., via subcutaneous or intraperitoneal injection).

-

At a predetermined time after injection (e.g., 15-30 minutes), place each mouse individually on the hot plate.

-

Record the latency for the mouse to exhibit a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Compare the response latencies of the this compound-treated group to the vehicle and positive control groups to determine the analgesic effect.

Mandatory Visualizations

Conclusion

This compound stands as a testament to the power of medicinal chemistry in optimizing the therapeutic potential of natural products. By strategically modifying the structure of epibatidine, researchers have created an analog with a significantly improved safety profile while retaining potent activity at specific nAChR subtypes. The structure-activity relationship of this compound highlights the critical role of the aromatic ring system in determining subtype selectivity and overall pharmacological properties. Further exploration of the isoxazole moiety and the 7-azabicyclo[2.2.1]heptane core may lead to the development of even more selective and potent nAChR agonists with clinical utility in the management of pain and other neurological disorders. This technical guide provides a solid foundation for researchers to build upon in their efforts to design the next generation of nicotinic analgesics.

References

In Vivo Effects of Epiboxidine on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiboxidine is a synthetic analog of epibatidine (B1211577), a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist originally isolated from the skin of the poison frog Epipedobates tricolor. Developed as a less toxic alternative to epibatidine, this compound has garnered interest for its potential therapeutic applications, particularly in the realm of analgesia. This technical guide provides a comprehensive overview of the in vivo effects of this compound on the central nervous system (CNS), with a focus on its pharmacological profile, behavioral effects, and the underlying mechanisms of action. Due to the limited availability of in vivo CNS studies specifically on this compound, this guide also incorporates relevant data from its parent compound, epibatidine, to provide a broader context for its potential neuronal effects. All data pertaining to epibatidine is clearly identified.

Pharmacological Profile

This compound acts as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely distributed throughout the CNS. Its binding affinity varies across different nAChR subtypes.

Receptor Binding Affinities

The primary targets of this compound in the CNS are the α4β2 and α3β4 nAChR subtypes. The following table summarizes the comparative binding affinities and potencies of this compound and its parent compound, epibatidine.

| Compound | Receptor Subtype | Binding Affinity (Ki) / Potency (IC50/EC50) | Species/Tissue | Reference |

| This compound | α4β2 | ~10-fold less potent than Epibatidine in inhibiting [3H]nicotine binding | Rat cerebral cortical membranes | [1] |

| α3β4(5) | Nearly equipotent to Epibatidine | PC12 cells | [1] | |

| Epibatidine | α4β2 | High affinity (Ki ≈ 40 pM) | Mammalian CNS | [2] |

| α7 | Lower affinity (Ki ≈ 20 nM) | Mammalian CNS | [2] | |

| α3β2, α3β4, α7 (human) | Potent full agonist | Expressed in Xenopus oocytes | [3] |

In Vivo Central Nervous System Effects

The in vivo effects of this compound on the CNS have been primarily investigated in the context of its antinociceptive properties.

Antinociceptive Effects

This compound has demonstrated significant pain-relieving effects in animal models, although it is less potent than its parent compound.

| Compound | Animal Model | Assay | ED50 / Effective Dose | Notes | Reference |

| This compound | Mice | Hot-plate test | ~10-fold less potent than Epibatidine | Significantly less toxic than Epibatidine at effective doses. | |

| Epibatidine | Mice | Hot-plate test | 5-20 µg/kg (s.c.) doubled response latency | Antinociception blocked by mecamylamine (B1216088) and dihydro-β-erythroidine. | |

| Rats | - | - | Effective therapeutic dose is close to the lethal dose. |

Locomotor Activity

Specific studies on the effects of this compound on locomotor activity are limited. However, studies on its parent compound, epibatidine, provide insights into the potential effects on motor function.

| Compound | Animal Model | Dose | Effect on Locomotor Activity | Notes | Reference |

| Epibatidine | Rats | 0.6 and 3.0 µg/kg (s.c.) | Modest increase after a delay | Less pronounced effect compared to nicotine (B1678760). | |

| Rats | Repeated administration of 3.0 µg/kg | Effects were somewhat sensitized (less than twofold) | - |

Neurotransmitter Release (Data from Epibatidine)

No direct in vivo microdialysis studies on this compound and neurotransmitter release were identified. The following data is for epibatidine and suggests potential mechanisms for this compound.

In vivo microdialysis studies have shown that epibatidine can modulate the release of key neurotransmitters in the brain.

| Brain Region | Neurotransmitter | Effect of Epibatidine | Notes | Reference |

| Striatum | Dopamine | Increased release | - | |

| Hippocampus | Norepinephrine | Increased release | - | |

| Thalamus | Norepinephrine | Increased release | - | |

| Frontal Cortex & Nucleus Accumbens | Dopamine | Decreased extracellular concentrations at 2.5 µg/kg (s.c.) | This effect was attenuated by subchronic nicotine treatment. |

Signaling Pathways and Experimental Workflows

Nicotinic Acetylcholine Receptor Signaling Pathway

The binding of this compound to nAChRs initiates a cascade of intracellular events. The following diagram illustrates the generalized signaling pathway activated by nAChR agonists.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for investigating the in vivo CNS effects of a compound like this compound.

References

- 1. Synthesis and nicotinic activity of this compound: an isoxazole analogue of epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Epiboxidine: A Potent Research Tool for the Interrogation of Nicotinic Acetylcholine Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Epiboxidine, a synthetic analog of the potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist epibatidine (B1211577), has emerged as a valuable research tool for the study of nAChR subtypes. Its distinct pharmacological profile, characterized by high affinity for α4β2 and α3β4 nAChRs with reduced toxicity compared to its parent compound, makes it an ideal probe for elucidating the physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of this compound's properties and its application in nAChR research. It includes a summary of its binding affinity and functional activity, detailed experimental protocols for its use in radioligand binding assays, electrophysiological recordings, and behavioral studies, as well as diagrams of relevant signaling pathways and experimental workflows.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. Their involvement in a wide range of physiological processes, including cognitive function, reward, and pain perception, has made them a key target for drug discovery in various neurological and psychiatric disorders. Epibatidine, a natural alkaloid, is one of the most potent and non-selective nAChR agonists known.[1] However, its extreme toxicity has limited its therapeutic and widespread research applications.[1]

This compound was developed as a less toxic analog of epibatidine, retaining high affinity for neuronal nAChR subtypes.[2] Specifically, it acts as a potent partial agonist at α4β2 and α3β4 nAChRs.[2] This selectivity, coupled with its reduced toxicity, allows for more targeted investigations into the function of these specific receptor subtypes in various experimental models.

Physicochemical Properties and Synthesis

This compound, with the chemical name exo-2-(3-methyl-5-isoxazolyl)-7-azabicyclo[2.2.1]heptane, is a structural analog of epibatidine where the chloropyridinyl ring is replaced by a methylisoxazolyl ring.[3] This modification is key to its altered pharmacological profile. The synthesis of this compound has been described in the literature and is a critical aspect for its availability as a research tool.

Quantitative Pharmacological Data

The pharmacological profile of this compound is defined by its binding affinity (Ki) and functional potency (EC50) at various nAChR subtypes. This data is crucial for designing and interpreting experiments.

Table 1: Binding Affinity of this compound at nAChR Subtypes

| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |

| α4β2 | Rat | [3H]nicotine | 0.6 | |

| α4β2 | Rat | Not Specified | 0.46 | |

| α4β2 | Human | Not Specified | 1.2 | |

| α3β4 | Rat (PC12 cells) | Not Specified | 19 |

Table 2: Functional Activity of this compound at nAChR Subtypes

| Receptor Subtype | Cell Line | Assay | EC50 (µM) | Reference |

| α3β4-like | PC12 | Sodium-22 influx | 0.18 | |

| α1β1γδ | TE671 | Sodium-22 influx | 2.6 | |

| α7 | Rat Hippocampal Neurons | Whole-cell current | 2.9 ((-)-enantiomer) | |

| α4β2-like | Rat Hippocampal Neurons | Whole-cell current | 0.019 ((-)-enantiomer) |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments utilizing this compound to study nAChRs.

Radioligand Binding Assay: Competitive Inhibition

This protocol describes how to determine the binding affinity (Ki) of this compound for a specific nAChR subtype using a competitive binding assay with a radiolabeled ligand, such as [3H]epibatidine.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific nAChR subtype.

Materials:

-

Membrane preparation from cells or tissues expressing the nAChR subtype of interest.

-

[3H]epibatidine (or other suitable radioligand).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled ligand like nicotine (B1678760) or epibatidine).

-

96-well filter plates.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell or tissue membranes expressing the target nAChR subtype according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, [3H]epibatidine (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Membrane preparation, [3H]epibatidine, and a saturating concentration of a non-labeled competitor (e.g., 10 µM nicotine).

-

Competitive Binding: Membrane preparation, [3H]epibatidine, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording nAChR-mediated currents evoked by this compound in cultured neurons or cells expressing specific nAChR subtypes.

Objective: To characterize the electrophysiological response of nAChRs to this compound.

Materials:

-

Cultured neurons or transfected cell line on coverslips.

-

External solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose, pH 7.3).

-

Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 2 ATP, 0.1 GTP, pH 7.3).

-

This compound stock solution.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes.

Procedure:

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Cell Preparation: Place a coverslip with cells in the recording chamber and perfuse with external solution.

-

Patching:

-

Approach a cell with the patch pipette under visual control (microscope).

-

Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.

-

-

Recording:

-

Clamp the cell at a holding potential of -60 mV.

-

Apply this compound at various concentrations to the cell using a perfusion system.

-

Record the inward currents evoked by this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the evoked currents.

-

Plot the current amplitude against the this compound concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration of this compound that elicits a half-maximal response).

-

Workflow for Whole-Cell Patch-Clamp Electrophysiology

Caption: Workflow for whole-cell patch-clamp electrophysiology.

In Vivo Behavioral Assay: Hot-Plate Test for Analgesia

This protocol describes the use of the hot-plate test to assess the analgesic effects of this compound in rodents.

Objective: To evaluate the antinociceptive properties of this compound.

Materials:

-

Male mice or rats.

-

Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5 °C).

-

This compound solution for injection (e.g., subcutaneous or intraperitoneal).

-

Vehicle control (e.g., saline).

-

Stopwatch.

Procedure:

-

Acclimation: Acclimate the animals to the testing room and handling for at least 30 minutes before the experiment.

-

Baseline Measurement: Place each animal individually on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

-

Drug Administration: Administer this compound or vehicle to the animals.

-

Post-treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the animals back on the hot plate and measure the response latency.

-

Data Analysis:

-

Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Compare the %MPE between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

-

Workflow for Hot-Plate Test

Caption: Workflow for the hot-plate test for analgesia.

Signaling Pathways

Activation of nAChRs by this compound initiates a cascade of intracellular signaling events, primarily through the influx of cations, including Na+ and Ca2+. The rise in intracellular Ca2+ is a key event that can trigger various downstream pathways.

References

The Role of Epiboxidine in Modulating Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiboxidine, a synthetic analog of the potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist epibatidine (B1211577), has emerged as a valuable pharmacological tool for investigating the intricacies of the cholinergic system. Developed as a less toxic alternative to its natural counterpart, this compound exhibits a distinct profile of interaction with various nAChR subtypes, thereby modulating the release of several key neurotransmitters. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action, its quantitative pharmacological parameters, and its influence on neurotransmitter dynamics. Detailed experimental protocols for key assays are provided, alongside visualizations of pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in neuropharmacology and drug development.

Introduction